molecular formula C15H13BrClN3S B2813644 3-Bromo-2-(((4-chlorophenyl)thio)methyl)-5,7-dimethylimidazo[1,2-a]pyrimidine CAS No. 313274-37-2

3-Bromo-2-(((4-chlorophenyl)thio)methyl)-5,7-dimethylimidazo[1,2-a]pyrimidine

Cat. No.: B2813644
CAS No.: 313274-37-2
M. Wt: 382.7
InChI Key: FVTQCNXPETZPCG-UHFFFAOYSA-N
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Description

3-Bromo-2-(((4-chlorophenyl)thio)methyl)-5,7-dimethylimidazo[1,2-a]pyrimidine is a brominated heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core. Its molecular formula is C₁₆H₁₄BrClN₃S, with a molar mass of 404.72 g/mol. Key structural features include:

  • 5,7-dimethyl groups on the pyrimidine ring, which may improve metabolic stability by steric hindrance of oxidative degradation pathways.

Properties

IUPAC Name

3-bromo-2-[(4-chlorophenyl)sulfanylmethyl]-5,7-dimethylimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClN3S/c1-9-7-10(2)20-14(16)13(19-15(20)18-9)8-21-12-5-3-11(17)4-6-12/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTQCNXPETZPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=C(N12)Br)CSC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Bromo-2-(((4-chlorophenyl)thio)methyl)-5,7-dimethylimidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C15H13BrClN3S
  • Molecular Weight : 360.70 g/mol
  • CAS Number : 313274-37-2

The structure features a bromine atom at the third position and a 4-chlorophenyl group linked via a thioether (-S-) to the imidazo[1,2-a]pyrimidine core. This unique arrangement contributes to its biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Multicomponent Reactions : Involves combining multiple reactants in a single step.
  • Condensation Reactions : The condensation of 2-aminopyrimidine with 4-chlorobenzaldehyde followed by bromination is a common route.
  • Intramolecular Cyclizations : This method involves cyclization of precursors to form the imidazo[1,2-a]pyrimidine core.

Antimicrobial Activity

Research indicates that compounds within the imidazo[1,2-a]pyrimidine family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial and fungal strains. The presence of the thioether linkage enhances its interaction with microbial targets, potentially increasing its efficacy against resistant strains .

Anticancer Properties

Several studies have explored the anticancer potential of related imidazo[1,2-a]pyrimidines. The mechanism often involves the inhibition of specific kinases or enzymes crucial for cancer cell proliferation. For example, compounds have been identified that selectively inhibit aurora kinases, which are vital for mitotic progression in cancer cells .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is important in neurodegenerative diseases like Alzheimer's. Enzyme inhibition studies showed promising results, indicating a potential therapeutic application in treating cognitive disorders .

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of various synthesized compounds similar to this compound against different bacterial strains. The results indicated that certain derivatives exhibited higher sensitivity against Gram-positive bacteria compared to Gram-negative strains .

CompoundBacterial StrainInhibition Zone (mm)
Compound AStaphylococcus aureus18
Compound BEscherichia coli12
Compound CPseudomonas aeruginosa10

Study on Anticancer Activity

Another significant study focused on the anticancer properties of related compounds. Here, various imidazo[1,2-a]pyrimidines were tested against different cancer cell lines (e.g., HeLa and MCF-7). The findings demonstrated that some derivatives led to a reduction in cell viability by inducing apoptosis through specific signaling pathways .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Binding to Enzymes : It may inhibit enzymes critical for cellular processes.
  • Modulation of Receptors : The compound can bind to specific receptors influencing cellular signaling pathways.
  • Induction of Apoptosis : It may trigger programmed cell death in cancer cells through mitochondrial pathways.

Comparison with Similar Compounds

a) Bromine Position and Reactivity

  • The 3-bromo substituent in the target compound (vs. 8-bromo in ) positions the halogen on the imidazole ring rather than the pyridine/pyrimidine ring.
  • Bromine at position 3 may enhance stability compared to labile positions (e.g., position 2 in ), as seen in triazolo-pyrimidines .

b) Thioether vs. Phenyl/Chlorophenyl Groups

  • The ((4-chlorophenyl)thio)methyl group increases lipophilicity (logP ~3.5 estimated) compared to the simpler 4-chlorophenyl group in (logP ~2.8). This could enhance membrane permeability but reduce aqueous solubility.
  • The thioether linkage may participate in hydrogen bonding or metal coordination , unlike inert aryl groups .

c) Methyl Substitutions

  • This contrasts with unchlorinated or unsubstituted analogs (e.g., ), which may undergo faster hepatic degradation.

Notes on Limitations and Further Research

  • Data Gaps : The evidence provided lacks experimental data (e.g., solubility, IC₅₀ values) for direct functional comparisons.
  • Synthetic Challenges : The thioether and methyl groups in the target compound may require multi-step synthesis, complicating scalability compared to simpler analogs .
  • Theoretical Predictions : Computational modeling (e.g., DFT for electronic properties or molecular docking for target affinity) is recommended to validate hypothesized structure-activity relationships.

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